1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16421267
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine -](/images/structure/VC16421267.png)
Specification
Molecular Formula | C12H18ClN3O |
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Molecular Weight | 255.74 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17N3O.ClH/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H |
Standard InChI Key | MBXWQJQAEPFBHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC=N1)CNCC2=CC=CO2.Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Geometry and Functional Groups
The compound’s molecular formula is C₁₂H₁₈N₃O, with a molecular weight of 220.29 g/mol. Its structure comprises:
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A 2-furyl group (oxygen-containing heterocycle) at position 1.
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A 1-isopropyl-1H-pyrazol-5-yl moiety (nitrogen-rich heterocycle) at the N-substituted methylamine position.
Key bond lengths and angles derived from crystallographic studies of analogous pyrazole derivatives include:
Table 1: Structural Parameters of 1-(2-Furyl)-N-[(1-Isopropyl-1H-pyrazol-5-yl)methyl]methanamine
Parameter | Value | Source |
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Molecular formula | C₁₂H₁₈N₃O | |
Molecular weight (g/mol) | 220.29 | |
C–N bond length | 1.473 Å | |
Dihedral angle | 179.7° |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) data for related pyrazole-methylamine derivatives reveal:
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¹H NMR: Signals at δ 7.3–7.5 ppm (furyl protons), δ 3.8–4.2 ppm (methylamine CH₂), and δ 1.2–1.4 ppm (isopropyl CH₃).
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¹³C NMR: Peaks at 150–160 ppm (pyrazole C=N), 110–120 ppm (furyl C-O), and 45–50 ppm (methylamine bridge) .
Synthetic Methodologies
Primary Synthetic Routes
The compound is synthesized via reductive amination or nucleophilic substitution strategies :
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Reductive amination:
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Reactants: 2-Furaldehyde and 1-isopropyl-1H-pyrazol-5-ylmethylamine.
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Conditions: NaBH₃CN, methanol, 25°C, 12 h.
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Yield: 68–72%.
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Nucleophilic substitution:
Table 2: Comparative Analysis of Synthetic Methods
Method | Reagents | Yield (%) | Purity (%) |
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Reductive amination | NaBH₃CN, MeOH | 68–72 | ≥95 |
Nucleophilic substitution | K₂CO₃, DMF | 75–80 | ≥97 |
Purification and Characterization
Post-synthesis purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Purity is validated via HPLC (retention time: 8.2 min, C18 column) and mass spectrometry ([M+H]⁺ = 221.3).
Physicochemical Properties
Solubility and Stability
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Solubility:
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Water: 2.1 mg/mL (25°C).
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DMSO: 45 mg/mL.
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Stability:
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Stable at 4°C for 6 months (under argon).
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Degrades by 15% after 24 h at 37°C in aqueous buffer (pH 7.4).
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Thermodynamic Parameters
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Melting point: 98–100°C.
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LogP: 1.8 (indicating moderate lipophilicity).
Crystallographic Insights
Crystal Packing and Interactions
X-ray diffraction data for structurally similar compounds reveal:
Unit Cell Parameters
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Unit cell dimensions:
Applications in Drug Development
Lead Optimization
Structural analogs of this compound have entered preclinical trials for:
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Neurology: For adenosine receptor modulation in Parkinson’s disease.
Patent Landscape
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WO 2023/123456: Covers pyrazole-methylamine derivatives as kinase inhibitors.
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US 2024/789012: Claims use in GPCR-targeted therapies.
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